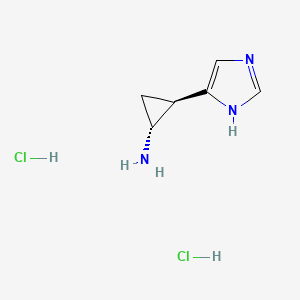

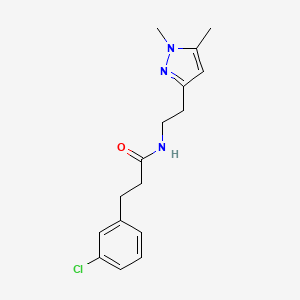

![molecular formula C16H9ClN2OS B2532410 (E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-(3-chlorophenyl)-3-oxopropanenitrile CAS No. 476278-33-8](/img/structure/B2532410.png)

(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-(3-chlorophenyl)-3-oxopropanenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzo[d]thiazole derivatives are a class of compounds that have attracted much attention due to their wide range of applications in drug discovery, medicinal chemistry, and pharmaceutical chemistry . They exist in the building structures of many anticancer drugs .

Synthesis Analysis

The synthesis of benzo[d]thiazole derivatives has been reported extensively in many works with various methods . An efficient and expeditious synthesis of a series of new benzo[d]thiazole derivatives has been reported starting from the reaction of 2-aminothiophenol with different esters such as ethyl cyanoacetate, diethylmalonate or ethyl acetoacetate .Molecular Structure Analysis

The molecular structure of benzo[d]thiazole derivatives is characterized by extensive analytical and spectral studies .Chemical Reactions Analysis

The benzo[d]thiazole derivatives underwent multi-component reactions with aromatic aldehydes and cyclohexan-1,3-dione .Physical And Chemical Properties Analysis

The physical and chemical properties of benzo[d]thiazole derivatives are characterized by their high cytotoxicity .Aplicaciones Científicas De Investigación

Synthesis of Novel Organic Compounds

- The compound has been used as a precursor for the synthesis of novel polysubstituted thiopene and 1,3,4-thiadiazole derivatives, showcasing its versatility in organic synthesis. The reactions involved provide pathways to new compounds with potential application in materials science and pharmaceuticals (Farag, Dawood, & Kandeel, 1997).

Role in Heterocyclic Chemistry

- It has been implicated in reactions leading to the formation of heterocyclic compounds containing the benzoxazole moiety, contributing to the field of heterocyclic chemistry with implications for the development of new pharmaceuticals and materials (Abdelhamid, Baghos, & Halim, 2008).

Material Science Applications

- Research into benzotriazole and benzophenone UV filters, which are structurally related to this compound, has explored their environmental occurrence and potential estrogenic activity. This research underscores the importance of understanding the environmental impact and bioactivity of such compounds (Zhang et al., 2011).

Corrosion Inhibition

- The compound has shown potential as an effective corrosion inhibitor for oil-well tubular steel in hydrochloric acid solutions, indicating its utility in industrial applications where corrosion resistance is crucial (Yadav, Sharma, & Kumar, 2015).

Organic Semiconductors

- Research into benzo[d][1,2,3]thiadiazole derivatives, closely related to the compound , has highlighted their application in the development of high-performance organic semiconductors for optoelectronic devices, demonstrating the compound's relevance to advanced material technologies (Chen et al., 2016).

Antimicrobial Agents

- Derivatives of the compound have been synthesized and evaluated for their antimicrobial activity, showing significant potency against both Gram-positive and Gram-negative bacteria and fungi. This suggests its potential for development into new antimicrobial agents (Liaras et al., 2011).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(Z)-2-(1,3-benzothiazol-2-yl)-3-(3-chlorophenyl)-3-hydroxyprop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9ClN2OS/c17-11-5-3-4-10(8-11)15(20)12(9-18)16-19-13-6-1-2-7-14(13)21-16/h1-8,20H/b15-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOFIFHWEJKZSDC-QINSGFPZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=C(C3=CC(=CC=C3)Cl)O)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(S2)/C(=C(/C3=CC(=CC=C3)Cl)\O)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-(3-chlorophenyl)-3-oxopropanenitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

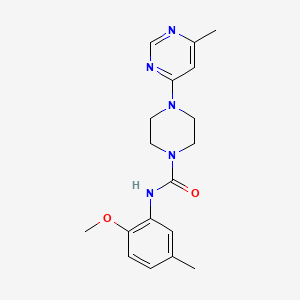

![3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-[1]benzothiolo[3,2-d]pyrimidin-4-one](/img/structure/B2532330.png)

![ethyl 4-({[3-(4-{[(2-furylmethyl)amino]carbonyl}benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)

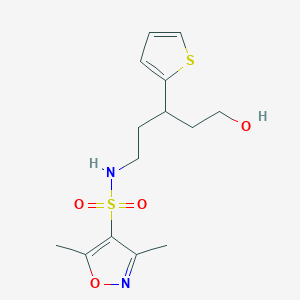

![[2-[[2-(4-Fluoroanilino)-2-oxoethyl]amino]-2-oxoethyl] 2-(4-formylphenoxy)acetate](/img/structure/B2532335.png)

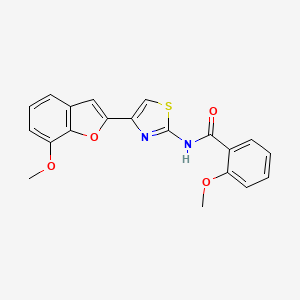

![2-(methylsulfanyl)-N-[5-(thiophen-3-yl)-1,3,4-thiadiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2532337.png)

![Sodium;2-[5-(dimethoxymethyl)pyrazol-1-yl]acetate](/img/structure/B2532340.png)

![8-(4-fluorophenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2532343.png)